molecular formula C10H6ClN3O B1436664 8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one CAS No. 156421-91-9

8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No.: B1436664
CAS No.: 156421-91-9
M. Wt: 219.63 g/mol
InChI Key: NVQBYLIZHUNUDT-UHFFFAOYSA-N
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Description

8-Chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one (CAS 156421-91-9) is a chemical compound of significant interest in medicinal chemistry and oncology research. It is based on the pyridazino[4,5-b]indol-4-one scaffold, which is recognized as an aza-isostere of β-carboline and γ-carboline alkaloids, structures known for their diverse biological activities . This specific scaffold has been identified as a promising core structure in the discovery of novel anti-cancer agents . Research indicates that derivatives of pyridazino[4,5-b]indol-4-one exhibit their cytotoxic activity through the inhibition of key signaling pathways. Specifically, they have been discovered to act as phosphatidylinositol 3-kinase (PI3K) inhibitors, which play a crucial role in the PI3K/AKT/mTOR signaling pathway that is often dysregulated in cancer cells, affecting cell growth, survival, and metabolism . Inhibition of this pathway represents a targeted strategy for cancer therapy. Beyond its application in oncology, the broader pyridazino[4,5-b]indole chemical class is investigated for other pharmacological properties. These include being a high-affinity ligand for the Translocator Protein (TSPO), which is a biomarker for various diseases and a target for molecular imaging . The compound is intended for research and further derivatization in drug discovery efforts. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-chloro-3,5-dihydropyridazino[4,5-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O/c11-5-1-2-8-6(3-5)7-4-12-14-10(15)9(7)13-8/h1-4,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQBYLIZHUNUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2)C(=O)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival. The compound acts as an inhibitor of PI3K, thereby modulating the PI3K/AKT/mTOR signaling pathway. This interaction is crucial for its potential anti-cancer properties, as it can inhibit the growth and survival of cancer cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis, reduce cell viability, and inhibit cell proliferation. The compound influences cell signaling pathways, particularly the PI3K/AKT/mTOR pathway, leading to changes in gene expression and cellular metabolism. These effects contribute to its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PI3K, inhibiting its activity and preventing the phosphorylation of downstream targets. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to the induction of apoptosis and inhibition of cell proliferation. Additionally, the compound may interact with other biomolecules, further influencing cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its activity may decrease with prolonged exposure. Long-term studies have shown that it can have sustained effects on cellular function, including continued inhibition of cell proliferation and induction of apoptosis. Degradation products may form over time, potentially influencing its overall efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. The compound’s metabolism may produce active metabolites that contribute to its overall biological activity. Additionally, it can affect metabolic flux and alter the levels of various metabolites, further influencing cellular processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity, which determine its accumulation in specific compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments within the cell, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications. This localization allows the compound to interact with its molecular targets and modulate cellular processes effectively.

Biological Activity

8-Chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound is part of the pyridazino[4,5-b]indole family, which is known for its potential therapeutic applications, particularly in oncology and other areas of pharmacology.

  • Molecular Formula : C10H6ClN3O
  • Molecular Weight : 219.63 g/mol
  • CAS Number : 1955519-59-1

The primary mechanism of action for this compound involves the inhibition of specific molecular targets within the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell growth and proliferation, making it a significant target in cancer therapy. The compound has been shown to inhibit phosphoinositide 3-kinase (PI3K), leading to reduced cancer cell proliferation and increased apoptosis through the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown effective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's IC50 values against these lines are reported as follows:

Cell LineIC50 (µM)
MCF-74.25
HepG29.07
Standard (5-FU)6.98

The compound's effectiveness is attributed to its ability to induce apoptosis in cancer cells by targeting the PI3K/AKT/mTOR pathway .

Other Pharmacological Activities

Beyond its anticancer effects, this compound has demonstrated additional biological activities:

  • Antimicrobial Activity : Exhibits significant activity against various bacterial strains.
  • Neuroprotective Effects : Potentially beneficial in models of neurodegeneration by interacting with peripheral benzodiazepine receptors .
  • Anti-inflammatory Properties : May reduce inflammation through modulation of immune responses.

Case Studies

  • Study on MCF-7 Cell Line : A study evaluated the effects of this compound on breast cancer cells. The findings indicated that the compound significantly inhibited cell growth and induced apoptosis via the PI3K/AKT/mTOR pathway .
  • In Vivo Studies : In vivo experiments on EAC-bearing mice showed that treatment with this compound led to prolonged survival rates and reduced tumor burden, further supporting its potential as an effective anticancer agent .

Scientific Research Applications

Medicinal Chemistry

8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has been investigated for its potential therapeutic effects. Research indicates that derivatives of this compound exhibit significant biological activities, including:

  • Antitumor Activity : Studies have shown that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines.
  • Neuroprotective Effects : The compound has been explored for its ability to protect neural cells from damage, which may be beneficial in treating neurodegenerative diseases.

Molecular Imaging

Recent advancements highlight the use of this compound as a precursor for radiolabeled compounds used in positron emission tomography (PET). For example:

  • Fluorine-18 Labeling : A derivative labeled with fluorine-18 has been synthesized for PET imaging of gliomas. This application allows for non-invasive visualization of tumors and assessment of treatment responses in real-time .

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems:

  • Ligand Development : Research into its derivatives has led to the development of novel ligands targeting translocator proteins (TSPO), which are implicated in neuroinflammation and neurodegeneration.

Case Study 1: Antitumor Activity

A study focused on synthesizing various derivatives of this compound demonstrated that specific modifications at the N3 position enhanced cytotoxicity against human cancer cell lines. The results indicated a dose-dependent response, with some derivatives showing IC50 values in the low micromolar range.

Case Study 2: PET Imaging

In vivo studies using the fluorine-18 labeled derivative of this compound revealed promising results for glioma imaging. The compound exhibited high radiochemical yield and specific activity, allowing for effective tracking of tumor progression and response to therapy .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural analogs, their substituents, biological targets, and activities:

Compound Name Substituents Biological Target/Activity Key Findings References
8-Chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one Cl at position 8 Not explicitly reported (likely anticancer/antiviral) Structural basis for comparison; chlorine may enhance target interaction
SSR180575 Not specified TSPO/PBR receptors (neuroprotective) High nanomolar binding affinity; reduces neuroinflammation
ZFD-10 Not specified Zika virus NS5 RdRp (antiviral) Inhibits ZIKV replication (IC₅₀ ~1.2 µM)
Sarhan's derivative Hydrazide group PI3K inhibitor (anticancer) IC₅₀ = 2.3 µM (MCF-7 cells); low toxicity to normal cells (GMSC)
PKM2 activators Methyl/methylsulfanyl groups Pyruvate kinase M2 (PKM2) activator Enhances PKM2 activity; induces apoptosis in cancer cells
Alkylsulfanyl derivatives Alkylsulfanyl groups EGFR/PI3K-AKT pathway (multitarget inhibitors) IC₅₀ = 4.8–9.3 µM (HepG2/MCF-7); confirmed via molecular docking
8-Fluoro analog (Compound 3) F at position 8 Not explicitly reported (structural study) Crystallographic data confirms planar tricyclic core; fluorinated analogs often improve bioavailability

Toxicity and Selectivity

  • Selectivity: Hydrazide derivatives (e.g., Sarhan's compound) show low toxicity to normal cells (GMSC IC₅₀ >100 µM) .

Preparation Methods

Synthesis from Pyridazinone Intermediates

One common approach involves starting from a pyridazinone intermediate. For example, 4,5-dimethyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-one can be synthesized by methylation of a pyridazinone precursor in dry DMF using methyl iodide and potassium carbonate as base. This step is performed at room temperature for 22–24 hours, followed by solvent removal and recrystallization to yield the pyridazinoindol-1-one compound in moderate yields (~33%).

Chlorination and Formation of the 8-Chloro Derivative

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
Methylation of pyridazinone Methyl iodide, K2CO3, dry DMF, r.t., 22-24 h 4,5-Dimethyl-2,5-dihydro-1H-pyridazinoindol-1-one 33 Recrystallization from ethanol; moderate yield
Chlorination of pyridazinedione Chlorinating agent, reflux, N,N-diethylaniline base Dichloropyridazine derivative 31–81 Improved yield with N,N-diethylaniline vs. pyridine; reaction smoother at reflux
Hydrazinolysis Hydrazine hydrate (5 mL, 0.1 mol), reflux 48 h, argon 1-unsubstituted 3-azaharman or hydrazino compound ~50 Product depends on oxygen presence; filtration and recrystallization from ethanol
Cyclocondensation Triethyl orthoformate or diethyl oxalate, reflux Annulated pyridazinoindole derivatives Variable Lower yields due to purification losses; expands heteroaromatic system

Research Findings and Synthetic Insights

  • The chloro function on the pyridazine ring is a versatile handle for further transformations, including hydrazinolysis and nucleophilic substitutions.
  • The use of N,N-diethylaniline as a base in chlorination reactions significantly improves yield and reaction conditions compared to traditional pyridine base.
  • Hydrazinolysis under inert atmosphere (argon) allows selective formation of hydrazino derivatives, which serve as key intermediates for further heterocyclic ring annulations.
  • Cyclocondensation reactions with ortho esters or esters of carboxylic acids enable the expansion of the heteroaromatic system, crucial for tuning biological activity.
  • Reaction conditions such as solvent choice (dry DMF), temperature control (room temperature to reflux), and atmosphere (argon vs. oxygen) critically influence the outcome and purity of the final product.

Q & A

Q. What are the primary synthetic routes for 8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one?

The compound is synthesized via hydrazinolysis of pre-functionalized indole derivatives. A common method involves refluxing ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate in ethanol, yielding the pyridazinoindole core. Subsequent chlorination at the 8-position is achieved using POCl₃ or other chlorinating agents under Vilsmeier-Haack conditions . Alternative pathways include ring closure of 2-acetylindole-2-carboxylic acid derivatives with hydrazine, followed by functionalization .

Q. What analytical techniques are critical for confirming the structure of this compound?

Key methods include:

  • X-ray diffraction (XRD) for crystallographic validation (e.g., confirming bond angles and tautomeric forms) .
  • NMR spectroscopy : ¹H and ¹³C NMR data (e.g., δ 8.74 ppm for the pyridazine CH proton, δ 156.19 ppm for the carbonyl carbon) .
  • Elemental analysis (CHN) to verify purity and stoichiometry (e.g., C: 64.66%, H: 3.91%, N: 22.55% for the base structure) .

Q. What initial biological activities have been reported for this scaffold?

The pyridazinoindole core exhibits phosphoinositide 3-kinase (PI3K) inhibition and potential antitumor activity. Derivatives like 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl analogs act as biomarkers for peripheral benzodiazepine receptor (TSPO) levels, showing neuroprotective effects in preclinical models .

Advanced Research Questions

Q. How can researchers optimize alkylation/functionalization reactions for higher yields?

Alkylation at the N5 position (e.g., with pentyl or allyl groups) often suffers from low yields (29–51%) due to steric hindrance. Strategies include:

  • Using microwave-assisted synthesis to reduce reaction time.
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Optimizing solvent polarity (e.g., DMF for better solubility of intermediates) .

Q. How can tautomeric equilibria affect structural analysis?

The 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one system exhibits tautomerism between keto-enol and ring-opened forms. This complicates NMR interpretation and crystallization. Mitigation involves:

  • Conducting variable-temperature NMR to identify tautomeric shifts.
  • Using XRD to lock the dominant tautomer in the solid state (e.g., keto form confirmed by carbonyl peaks at ~156 ppm in ¹³C NMR) .

Q. How can discrepancies in biological activity data be addressed?

Contradictions in PI3K inhibition IC₅₀ values may arise from assay conditions (e.g., ATP concentration) or cellular context. Recommendations:

  • Standardize kinase assay protocols (e.g., fixed ATP at Km concentration).
  • Validate target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Methodological Tables

Q. Table 1. Representative Alkylation Yields and Conditions

DerivativeYield (%)Reaction ConditionsReference
5-Pentyl44EtOH, reflux, 3 h
5-Allyl35DMF, K₂CO₃, 80°C
3,5-Dipentyl29TBABr, CH₃CN, microwave

Q. Table 2. Key NMR Data for Core Structure

Proton/Carbonδ (ppm)MultiplicityAssignment
¹H (CH, pyridazine)8.74sPyridazine C-H
¹³C (C=O)156.19-Carbonyl carbon
¹H (NH)12.76sIndole NH

Notes for Experimental Design

  • Solvent selection : Ethanol is preferred for hydrazine reactions to avoid side products .
  • Scaling challenges : Low yields in multi-step syntheses (e.g., 29% for 3,5-dipentyl derivatives) necessitate gram-scale optimization .
  • Biological assays : Include positive controls (e.g., LY294002 for PI3K inhibition) to benchmark activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Reactant of Route 2
8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.